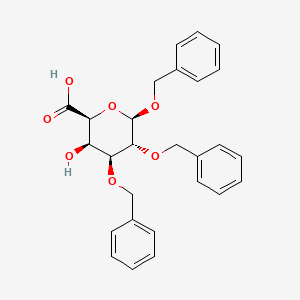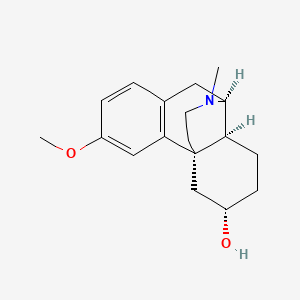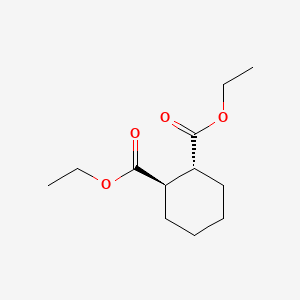
Diethyl trans-1,2-Cyclohexanedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl trans-1,2-Cyclohexanedicarboxylate is a chemical compound with the molecular formula C12H20O4 . It is a colorless to almost colorless clear liquid . It belongs to the class of 6-Membered Carbocyclic Compounds, specifically 1,2-Disubstituted Cyclohexanes .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, related compounds have been synthesized through various methods. For instance, Diethyl trans-1,2-cyclopropanedicarboxylate was obtained from the reaction of bis (acetonitrile) bis (diethyl fumarate)cobalt (0) with dibromomethane .Molecular Structure Analysis
The molecular structure of this compound contains a total of 36 bonds, including 16 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, and 1 six-membered ring . It also contains 2 ester groups (aliphatic) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 228.29 . It is a liquid at 20 degrees Celsius . Its boiling point is 104 °C at 1.1 mmHg , and it has a specific gravity of 1.04 at 20/20 . The refractive index of the compound is 1.45 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Optimization : Diethyl trans-1,2-Cyclohexanedicarboxylate is used in chemical synthesis processes. For example, it serves as a building block in the Tandem Oxidation Procedure using MnO2 oxidation-stabilized phosphorane trapping (Taylor, Campbell, & McAllister, 2008). Moreover, it is involved in the optimization of synthetic processes, like the synthesis of (1R,2R) -(-) Trans-Cyclohexanedicarboxylic Acid (Yang Chang-a, 2013).
Properties and Conformations : The compound's optical rotatory properties and conformations have been extensively studied, particularly in comparison with other cyclic dicarboxylic acids (Overberger, Montaudo, Furuyama, & Goodman, 2007).
pH-Triggered Conformational Control : this compound derivatives exhibit dramatic conformational changes under strong bases, which can be utilized for pH-induced conformational switching, a crucial aspect in various chemical processes (Samoshin et al., 1996).
Pharmaceutical Applications : The compound is used in the development of pharmaceuticals, like in the synthesis of novel ACE inhibitors (Turbanti et al., 1993) and the preparation of chelating agents like N-(2-Aminoethyl)-trans-1,2-diaminocyclohexane-N,N‘,N‘‘-pentaacetic Acid (Brechbiel et al., 1996).
Biocatalysis and Enzymatic Processes : It has been used in biocatalysis, particularly in enzyme-catalyzed hydrolysis, showing significant influence on the kinetic parameters and enantiomeric excess in such processes (Björkling et al., 2004).
Safety and Hazards
The safety data sheet for Diethyl trans-1,2-Cyclohexanedicarboxylate indicates that it should be handled with care . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . It’s also noted that closed containers may explode from the heat of a fire .
Eigenschaften
IUPAC Name |
diethyl (1R,2R)-cyclohexane-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h9-10H,3-8H2,1-2H3/t9-,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUZDYWYNQDJKR-NXEZZACHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCC1C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCC[C@H]1C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659797 |
Source


|
| Record name | Diethyl (1R,2R)-cyclohexane-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17351-22-3 |
Source


|
| Record name | Diethyl (1R,2R)-cyclohexane-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: The research paper describes the unexpected formation of a δ-lactone instead of the anticipated γ-lactone during the pyrolysis of a specific diethyl trans-1,2-cyclohexanedicarboxylate derivative. What factors might contribute to this unusual outcome?
A1: The formation of the δ-lactone over the seemingly more stable γ-lactone in this specific pyrolysis reaction [] can be attributed to several factors:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



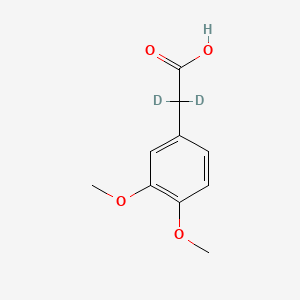
![2-[(E)-(4-Chlorophenyl)diazenyl]-3-methyl-1,3-benzothiazol-3-ium perchlorate](/img/structure/B579680.png)
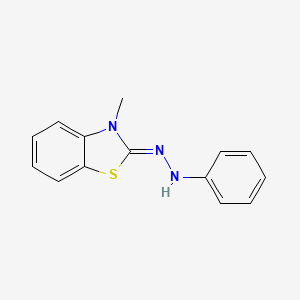


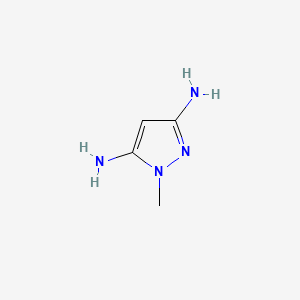

![(1R,5S)-1,3,5,9,9-pentamethyl-7-[[(3R,7S)-3,5,7,10,10-pentamethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decan-1-yl]disulfanyl]-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane](/img/structure/B579694.png)
